![molecular formula C19H19FN4O4S B2745803 3-fluoro-4-methoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021137-85-8](/img/structure/B2745803.png)
3-fluoro-4-methoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-4-methoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN4O4S and its molecular weight is 418.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Photophysical Properties
Compounds with benzenesulfonamide units, such as zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives, have been investigated for their spectroscopic and photophysical properties. These studies focus on the potential applications of these compounds as photosensitizers in photodynamic therapy, a treatment for cancer. The research highlights the importance of the substituents on the benzenesulfonamide units and their impact on solubility, fluorescence, singlet oxygen production, and photostability, which are critical for their effectiveness in therapy applications (Öncül, Öztürk, & Pişkin, 2022).
Synthesis and Bioactivity
Another area of research involves the synthesis of new benzenesulfonamides and evaluating their bioactivity. For instance, studies on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been conducted, showing that these compounds exhibit interesting cytotoxic activities and potential as carbonic anhydrase inhibitors. Such activities suggest their potential use in anti-tumor activity studies and as therapeutic agents (Gul et al., 2016).
Applications in Drug Development
The use of benzenesulfonamide derivatives in drug development, particularly as inhibitors for specific pathways or enzymes, is a significant area of research. For example, studies on phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough have incorporated benzenesulfonamide derivatives, demonstrating the versatility of these compounds in therapeutic applications (Norman, 2014).
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-28-18-5-3-15(13-16(18)20)29(26,27)22-9-2-12-24-19(25)6-4-17(23-24)14-7-10-21-11-8-14/h3-8,10-11,13,22H,2,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTRBRWDJRHXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.